2-Amino-4-(3,4-difluorophenyl)thiazole-5-carbonitrile
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Overview
Description
2-Amino-4-(3,4-difluorophenyl)thiazole-5-carbonitrile is an organofluorine compound with the molecular formula C9H6F2N2S. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole-5-carbonitrile typically involves the reaction of 3’,4’-difluoroacetophenone with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,4-difluorophenyl)thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of alkylated thiazole derivatives.
Scientific Research Applications
2-Amino-4-(3,4-difluorophenyl)thiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,4-difluorophenyl)thiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which accounts for its antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-nitrophenyl)thiazole
- 2-Amino-4-(2,4-difluorophenyl)thiazole
- 2-Amino-4-(3,4,5-trifluorophenyl)thiazole
Uniqueness
2-Amino-4-(3,4-difluorophenyl)thiazole-5-carbonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C10H5F2N3S |
---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
2-amino-4-(3,4-difluorophenyl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C10H5F2N3S/c11-6-2-1-5(3-7(6)12)9-8(4-13)16-10(14)15-9/h1-3H,(H2,14,15) |
InChI Key |
JERYZPPQQHUWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(SC(=N2)N)C#N)F)F |
Origin of Product |
United States |
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